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Compound of Interest

Compound Name:
1-(4-

(Bromomethyl)phenyl)ethanone

Cat. No.: B1269815 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-

(bromomethyl)acetophenone. Due to the limited availability of public spectroscopic data for 4'-

(bromomethyl)acetophenone, this document presents the detailed spectroscopic analysis of

the closely related compound, 4'-bromoacetophenone, as a valuable reference. The structural

difference between the two compounds is the presence of a methylene (-CH2-) group between

the phenyl ring and the bromine atom in 4'-(bromomethyl)acetophenone.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4'-

bromoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.82 Doublet 2H

Aromatic protons

ortho to the carbonyl

group

7.61 Doublet 2H

Aromatic protons

meta to the carbonyl

group

2.57 Singlet 3H
Methyl protons of the

acetyl group

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

197.0 Carbonyl carbon (C=O)

135.8 Aromatic carbon attached to the carbonyl group

131.9 Aromatic carbons ortho to the bromine atom

129.8 Aromatic carbons meta to the bromine atom

128.3 Aromatic carbon attached to the bromine atom

26.5 Methyl carbon of the acetyl group

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3010 Medium Aromatic C-H stretch

~1670-1685 Strong Carbonyl (C=O) stretch

~1600 Medium Aromatic C=C stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

198/200 ~1:1 ratio

Molecular ion peak [M]⁺ and

[M+2]⁺ due to bromine

isotopes (⁷⁹Br and ⁸¹Br)

183/185 High [M-CH₃]⁺

155/157 Medium [M-COCH₃]⁺

76 High [C₆H₄]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

The solution is then filtered through a pipette with a cotton plug directly into a 5 mm NMR

tube to remove any particulate matter.

The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:
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¹H NMR: The spectrum is acquired at a frequency of 400 MHz. A sufficient number of scans

are signal-averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to

the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR: The spectrum is acquired at a frequency of 100 MHz using a proton-decoupled

pulse sequence. A larger number of scans is typically required compared to ¹H NMR to

achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or

acetone).

A drop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr).

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

A background spectrum of the clean salt plate is recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

The sample is typically introduced into the mass spectrometer via a direct insertion probe for

solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

For GC-MS, the sample is first dissolved in a suitable volatile solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition (Electron Ionization - EI):

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Structural Elucidation
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(Bromomethyl)acetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1269815#spectroscopic-data-for-4-
bromomethyl-acetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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